molecular formula C9H17ClN2O B1400253 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-72-0

2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1400253
CAS No.: 1380300-72-0
M. Wt: 204.7 g/mol
InChI Key: DGNDMASADKYDQX-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the CAS Number: 1380300-72-0 . It has a molecular weight of 204.7 . The compound is an off-white solid and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is an off-white solid . It is stored at room temperature . The compound has a molecular weight of 204.7 .

Scientific Research Applications

Antihypertensive Activity

  • Synthesis and Antihypertensive Activity : A study involved synthesizing various compounds including 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride for antihypertensive activities. Some compounds were found to act as alpha-adrenergic blockers, indicating potential in managing hypertension (Caroon et al., 1981).

Muscarinic Agonists

  • Muscarinic Agonist Properties : Research on derivatives of 2,8-diazaspiro[4.5]decan-3-ones, including the synthesis of this compound, showed potential as M1 muscarinic agonists. These compounds were evaluated for their binding affinities and in vivo muscarinic activity, showing notable results (Tsukamoto et al., 1995).

Calcium Channel Antagonists

  • T-Type Calcium Channel Antagonists : A study hypothesized that certain 2,8-diazaspiro[4.5]decan-1-ones could be effective T-type calcium channel inhibitors. The compounds designed and synthesized, including this compound, showed potent inhibitory activity with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).

Chemokine Receptor Antagonists

  • CCR4 Antagonist : Synthesis of various 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine compounds, including derivatives of this compound, showed they could act as CCR4 antagonists, potentially useful in immunology and inflammatory diseases (Shukla et al., 2016).

Radioprotective Agent

  • Radioprotective Properties : A derivative of 2,8-diazaspiro[4.5]decan-3-one was investigated for its potential radioprotective properties against lethal doses of X-radiation in mice, showing promising results (Shapiro et al., 1968).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNDMASADKYDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-72-0
Record name 2,8-Diazaspiro[4.5]decan-3-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 6
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